molecular formula C14H14N2O B2363986 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine CAS No. 32252-13-4

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine

Cat. No.: B2363986
CAS No.: 32252-13-4
M. Wt: 226.279
InChI Key: TXMFNVMSPBQOAE-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a pyrimidine halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid
  • 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethanimidamide

Uniqueness

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine is unique due to its combination of a pyrimidine ring with a tetrahydronaphthalene moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a tetrahydronaphthalene moiety. This unique structure imparts specific biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H16N2OC_{14}H_{16}N_2O. Its IUPAC name reflects its structural components, which include a tetrahydronaphthalene moiety connected to a pyrimidine ring via an ether linkage. The compound's unique structure contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxic Effects : Studies demonstrate dose-dependent cytostatic effects against cancer cell lines such as human breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cells .
  • Pro-apoptotic Mechanisms : Activation of signaling pathways leading to apoptosis has been observed, suggesting potential for development as an anticancer agent.

Antiviral Activity

There is emerging evidence that pyrimidine derivatives possess antiviral properties. The interaction with viral enzymes or cellular receptors may inhibit viral replication or entry into host cells.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Investigated pro-apoptotic agents based on pyrimidinesIdentified compounds with significant anticancer properties
Developed dopamine D2/D3 agonists with tetrahydronaphthalene moietyShowed potential neuroprotective effects in Parkinson's disease models
Synthesis and characterization of related compoundsHighlighted the importance of structural modifications in enhancing biological activity

Synthesis Methods

The synthesis of this compound typically involves the reaction between 1,2,3,4-tetrahydronaphthalen-1-ol and a pyrimidine derivative. Common methods include:

  • Deprotonation : Using sodium hydride (NaH) to deprotonate the alcohol.
  • Nucleophilic Substitution : Reaction with a pyrimidine halide under controlled conditions.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMFNVMSPBQOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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